sodium;2-ethyl-4-hydroxybenzoate
CAS No.:
Cat. No.: VC13617515
Molecular Formula: C9H9NaO3
Molecular Weight: 188.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NaO3 |
|---|---|
| Molecular Weight | 188.16 g/mol |
| IUPAC Name | sodium;2-ethyl-4-hydroxybenzoate |
| Standard InChI | InChI=1S/C9H10O3.Na/c1-2-6-5-7(10)3-4-8(6)9(11)12;/h3-5,10H,2H2,1H3,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | NAXJKPDBGLDKPO-UHFFFAOYSA-M |
| Isomeric SMILES | CCC1=C(C=CC(=C1)O)C(=O)[O-].[Na+] |
| Canonical SMILES | CCC1=C(C=CC(=C1)O)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
Sodium 2-ethyl-4-hydroxybenzoate (IUPAC name: sodium; 2-ethyl-4-hydroxybenzoate) is an organosodium compound with the empirical formula C₉H₉NaO₃ and a molecular weight of 189.16 g/mol . The structure comprises a benzoate backbone substituted with a hydroxyl group at the para position and an ethyl group at the ortho position, neutralized by a sodium cation (Fig. 1). Key identifiers include:
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉NaO₃ | |
| Molecular Weight | 189.16 g/mol | |
| CAS Registry Number | 35285-68-8 | |
| EC Number | 252-487-6 |
Structural Differentiation from Parabens
While sodium ethylparaben (sodium 4-hydroxybenzoate ethyl ester) shares a related backbone, the critical distinction lies in the substitution pattern: sodium 2-ethyl-4-hydroxybenzoate features an ethyl group at position 2 rather than the ester-linked ethyl group at the carboxylate oxygen . This positional isomerism influences electronic distribution, solubility, and biological activity.
Synthesis and Industrial Production
Conventional Esterification Routes
The synthesis of 4-hydroxybenzoate derivatives typically begins with the esterification of 4-hydroxybenzoic acid. For sodium 2-ethyl-4-hydroxybenzoate, a two-step process is employed:
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Ethylation: Introduction of the ethyl group via Friedel-Crafts alkylation or nucleophilic substitution, depending on the starting material .
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Neutralization: Reaction with sodium hydroxide to form the sodium salt .
Ultrasound-Assisted Phase-Transfer Catalysis
Recent advancements by Yang and Chu (2014) demonstrate the efficacy of ultrasound irradiation in accelerating the esterification of sodium 4-hydroxybenzoate under solid-liquid phase-transfer conditions . Using a dual-site phase-transfer catalyst (e.g., tetrabutylammonium bromide), reaction times are reduced by 40–60% compared to conventional methods, with yields exceeding 85% .
Table 2: Optimized Synthesis Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Ultrasound Frequency | 40 kHz | +22% |
| Catalyst Loading | 5 mol% | Optimal |
| Temperature | 70°C | Max Efficiency |
Physicochemical Properties and Stability
Thermal and pH Stability
Stability studies indicate decomposition onset at 220°C, with optimal pH stability between 4.0–8.0 . Prolonged exposure to UV light induces photodegradation, necessitating amber glass packaging for storage .
Functional Applications
Preservative Systems
As a antimicrobial agent, sodium 2-ethyl-4-hydroxybenzoate exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 0.1–0.5% w/v) and fungi (MIC: 0.05–0.2% w/v) . Its mechanism involves disruption of microbial membrane integrity and inhibition of ATPase activity .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), where the ethyl group modulates COX-2 selectivity . Recent patents highlight its utility in prodrug formulations with enhanced bioavailability .
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